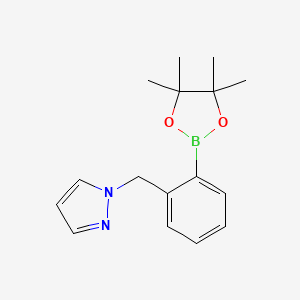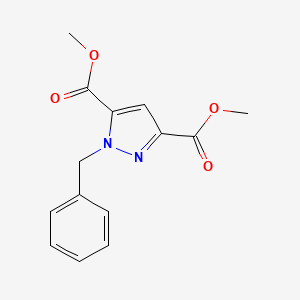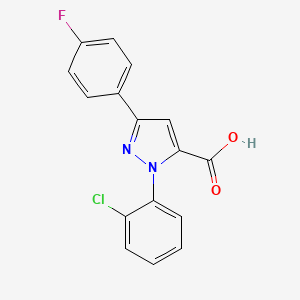
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 is a pyrazole derivative that has been synthesized and studied extensively for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with various molecular targets such as the NMDA receptor, MMPs, and bacterial enzymes. 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid binds to the NMDA receptor and inhibits its activity, which leads to a reduction in synaptic plasticity and memory formation. 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid also binds to MMPs and inhibits their activity, which leads to a reduction in tumor invasion and metastasis. 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid also inhibits the activity of bacterial enzymes, which leads to a reduction in bacterial growth and replication.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been shown to have various biochemical and physiological effects such as reducing synaptic plasticity, inducing apoptosis, inhibiting tumor invasion and metastasis, and inhibiting bacterial growth and replication. 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments such as its high potency, selectivity, and stability. However, 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid also has some limitations such as its low solubility in water, which makes it difficult to administer in vivo. 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid also has a short half-life, which limits its duration of action.
Future Directions
There are several future directions for the research and development of 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. One direction is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential applications in the treatment of various types of cancer. A third direction is to explore its potential applications in the development of new antibiotics and antiviral drugs. Finally, future research could focus on improving the solubility and duration of action of 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid to make it more suitable for in vivo administration.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This makes 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In cancer research, 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This makes 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid a potential candidate for the treatment of various types of cancer.
In infectious diseases, 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has also been shown to inhibit the activity of the influenza A virus. This makes 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid a potential candidate for the development of new antibiotics and antiviral drugs.
properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-3-1-2-4-14(12)20-15(16(21)22)9-13(19-20)10-5-7-11(18)8-6-10/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPRZRNKXURFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618102-81-1 | |
| Record name | 1-(2-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



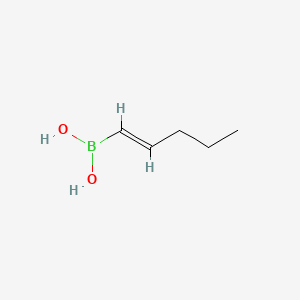

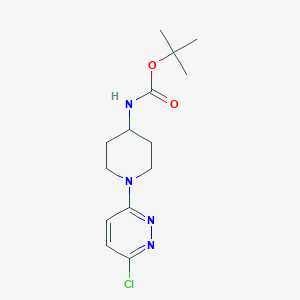


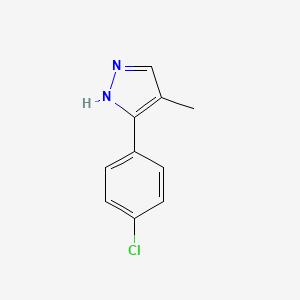
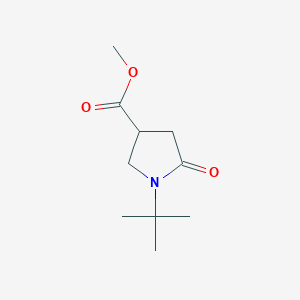
![3-[(2S,3R,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B3042374.png)


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B3042377.png)
